molecular formula C9H13BrN4O2 B13938519 3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide CAS No. 714218-68-5

3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide

Cat. No.: B13938519
CAS No.: 714218-68-5
M. Wt: 289.13 g/mol
InChI Key: YCUXRVNBQLLWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide typically involves the following steps:

    Bromination: The starting material, pyrazine, is brominated using bromine or a brominating agent to introduce a bromine atom at the 6-position.

    Amination: The brominated pyrazine is then subjected to an amination reaction to introduce an amino group at the 3-position. This can be achieved using ammonia or an amine source under suitable conditions.

    Carboxylation: The resulting 3-amino-6-bromopyrazine is then carboxylated to introduce a carboxamide group at the 2-position. This step typically involves the use of a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

    Alkylation: Finally, the carboxamide is alkylated with 3-methoxypropylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, sodium azide, or alkyl halides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrogen-substituted pyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes, receptors, and nucleic acids.

    Material Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways.

    Receptor Modulation: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide
  • 3-amino-6-bromo-N-(2-methoxypropyl)pyrazine-2-carboxamide
  • 3-amino-6-bromo-N-(3-methoxyethyl)pyrazine-2-carboxamide

Uniqueness

3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxypropyl group can enhance its solubility and bioavailability compared to similar compounds with different alkyl groups.

Properties

CAS No.

714218-68-5

Molecular Formula

C9H13BrN4O2

Molecular Weight

289.13 g/mol

IUPAC Name

3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide

InChI

InChI=1S/C9H13BrN4O2/c1-16-4-2-3-12-9(15)7-8(11)13-5-6(10)14-7/h5H,2-4H2,1H3,(H2,11,13)(H,12,15)

InChI Key

YCUXRVNBQLLWIV-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=NC(=CN=C1N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.